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Compound of Interest

Compound Name: SR 1824

Cat. No.: B591233 Get Quote

Application Notes and Protocols for SR 1824
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of

SR 1824, a non-agonist peroxisome proliferator-activated receptor γ (PPARγ) ligand, for use in

laboratory models. The information is compiled from available research data to guide the

design and execution of experiments.

Introduction
SR 1824 is a chemical compound that acts as a non-agonist ligand for PPARγ.[1][2] Unlike

classical agonists such as thiazolidinediones (e.g., rosiglitazone), SR 1824 does not activate

PPARγ but instead blocks its phosphorylation by cyclin-dependent kinase 5 (Cdk5).[1][2][3]

This mechanism of action makes it a valuable tool for studying the metabolic effects of PPARγ

modulation independent of its classical transcriptional agonism.[3]

Mechanism of Action
SR 1824 functions by binding to the PPARγ ligand-binding domain, inducing a conformational

change that hinders the ability of Cdk5 to phosphorylate serine 273 (S273) on PPARγ.[3] The

phosphorylation of PPARγ at S273 is associated with the dysregulation of genes involved in

obesity and insulin resistance.[1][3] By specifically blocking this phosphorylation event without
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activating the receptor, SR 1824 allows for the dissection of the therapeutic benefits of PPARγ

modulation that are independent of classical agonism.[3]

Signaling Pathway
The signaling pathway involving SR 1824 is centered on the regulation of PPARγ activity. In a

disease state such as obesity, increased Cdk5 activity leads to the phosphorylation of PPARγ

at S273. This phosphorylation event is linked to altered gene expression, contributing to insulin

resistance. SR 1824 intervenes by binding to PPARγ and preventing this phosphorylation,

thereby restoring the expression of key genes like adiponectin.[1]
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Caption: SR 1824 Signaling Pathway.
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Data Presentation
In Vitro Data Summary

Parameter Value Cell Lines Notes

Binding Affinity (Ki) 10 nM Not specified
High affinity for

PPARγ.[2]

Activity Non-agonist

COS-1 cells, 3T3-L1

preadipocytes,

PPARγ-null MEFs

Potently blocks Cdk5-

dependent

phosphorylation of

PPARγ with minimal

to no classical

agonism.[1][3]

Solubility 30 mg/mL Not applicable

Soluble in DMF,

DMSO, and Ethanol.

[2]

In Vivo Data Summary for Related Compound (SR1664)
Note: As of the latest available information, there is no published in vivo data specifically for SR
1824.[1] The following data is for a closely related compound, SR1664, and may serve as a

starting point for experimental design.

Parameter Value Animal Model
Administration
Route

Dosing
Schedule

Dosage 40 mg/kg
Leptin-deficient

(ob/ob) mice

Injection (specific

type not detailed)
Twice daily

Experimental Protocols
In Vitro Protocol: Inhibition of Cdk5-Mediated PPARγ
Phosphorylation in Cell Culture
This protocol is adapted from studies on the characterization of non-agonist PPARγ ligands.[3]
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Objective: To assess the ability of SR 1824 to block Cdk5-mediated phosphorylation of PPARγ

in a cellular context.

Materials:

3T3-L1 preadipocytes or PPARγ-null mouse embryonic fibroblasts (MEFs) expressing

PPARγ2.

Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics).

Differentiation cocktail (e.g., dexamethasone, isobutylmethylxanthine, insulin).

SR 1824 stock solution (in DMSO).

TNF-α or other stimuli to induce PPARγ phosphorylation.

Lysis buffer.

Antibodies: anti-PPARγ, anti-phospho-PPARγ (Ser273).

Western blotting reagents and equipment.

Procedure:

Cell Culture and Differentiation:

Culture 3T3-L1 or PPARγ-null MEFs expressing PPARγ2 in appropriate growth medium.

Induce adipocyte differentiation by treating confluent cells with a differentiation cocktail for

48 hours.[3]

Maintain cells in a maintenance medium containing insulin for 6 days to achieve mature

adipocytes.[3]

SR 1824 Treatment:

Prepare serial dilutions of SR 1824 in culture medium from the stock solution. A range of

concentrations (e.g., 10 nM to 10 µM) should be tested to determine the IC50.
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Pre-treat the differentiated adipocytes with varying concentrations of SR 1824 for a

specified period (e.g., 2-4 hours).

Induction of PPARγ Phosphorylation:

Following pre-treatment with SR 1824, stimulate the cells with TNF-α (e.g., 10 ng/mL) for a

short duration (e.g., 30 minutes) to induce Cdk5-mediated phosphorylation of PPARγ.

Cell Lysis and Protein Analysis:

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Determine the protein concentration of the lysates.

Perform Western blotting using antibodies specific for total PPARγ and phospho-PPARγ

(Ser273) to assess the level of phosphorylation.

Data Analysis:

Quantify the band intensities for phospho-PPARγ and total PPARγ.

Normalize the phospho-PPARγ signal to the total PPARγ signal.

Plot the normalized phosphorylation levels against the concentration of SR 1824 to

determine the inhibitory effect.
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Preparation

Experiment

Analysis

Start: Culture 3T3-L1 or MEF cells

Induce Adipocyte Differentiation

Pre-treat with SR 1824 (various concentrations)

Stimulate with TNF-α

Cell Lysis

Western Blot for p-PPARγ and total PPARγ

Quantify Band Intensities

Data Analysis and IC50 Determination

End
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Start: Acclimatize ob/ob mice

Randomize into Treatment Groups

Administer SR 1824 or Vehicle (e.g., twice daily)

Monitor Health and Body Weight

Treatment Period (e.g., 5-11 days)

Metabolic Phenotyping (GTT, ITT)

Tissue Collection

Molecular Analysis (p-PPARγ, Gene Expression)

End: Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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